molecular formula C19H16N2O3 B1227357 Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-77-6

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B1227357
CAS No.: 477854-77-6
M. Wt: 320.3 g/mol
InChI Key: YXRZPWSCYIXPDK-UHFFFAOYSA-N
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Description

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative with the molecular formula C19H16N2O3. This compound has emerged as a key intermediate in the synthesis of various biologically active compounds. It is known for its potential therapeutic applications, particularly in the treatment of conditions like gastric ulcers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 4-phenoxy-2-phenylpyrimidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert it into different pyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds.

Scientific Research Applications

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agents derived from this compound are being explored for treating gastric ulcers and other conditions.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but its derivatives have shown promise in modulating inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2-phenyl-5-pyrimidinecarboxylate
  • Ethyl 4-methoxy-2-phenyl-5-pyrimidinecarboxylate
  • Ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-phenoxy-2-phenyl-5-pyrimidinecarboxylate is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This group enhances its potential as a therapeutic agent and its reactivity in various chemical reactions .

Properties

IUPAC Name

ethyl 4-phenoxy-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-20-17(14-9-5-3-6-10-14)21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRZPWSCYIXPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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